Kallikrein Inhibitor

Vue d'ensemble

Description

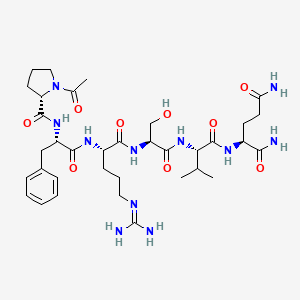

Le KKI-5 est un inhibiteur de la sérine protéase qui inhibe spécifiquement la kallicréine et la plasmine. Il a montré un potentiel en tant qu’agent chimiothérapeutique anticancéreux et peut également être utilisé dans le traitement de l’angio-œdème . Le composé a une formule moléculaire de C35H55N11O9 et un poids moléculaire de 773,88 g/mol .

Applications De Recherche Scientifique

KKI-5 has a wide range of scientific research applications:

Chemistry: Used as a tool to study serine protease inhibition and enzyme kinetics.

Biology: Investigated for its role in modulating cellular processes involving kallikrein and plasmin.

Medicine: Explored for its potential in cancer therapy, particularly in inhibiting breast cancer cell invasion.

Industry: Utilized in the development of therapeutic agents targeting protease-related diseases.

Mécanisme D'action

Le KKI-5 exerce ses effets en inhibant spécifiquement la kallicréine tissulaire et la plasmine. Il se lie au site actif de ces enzymes, empêchant leur activité protéolytique. Cette inhibition peut atténuer des processus tels que l’invasion des cellules cancéreuses en modifiant le potentiel membranaire et en augmentant les niveaux de calcium intracellulaire .

Composés similaires :

Aprotinine : Un autre inhibiteur de la sérine protéase qui inhibe la trypsine, la chymotrypsine et la plasmine.

Ecallantide : Un inhibiteur de la kallicréine utilisé dans le traitement de l’angio-œdème héréditaire.

Camostat : Un inhibiteur de la sérine protéase qui cible la trypsine et d’autres protéases.

Unicité du KKI-5 : Le KKI-5 est unique dans son inhibition spécifique de la kallicréine tissulaire et de la plasmine, ce qui le rend particulièrement précieux dans la recherche axée sur ces enzymes. Sa capacité à atténuer l’invasion des cellules cancéreuses du sein le distingue encore plus des autres inhibiteurs de la sérine protéase .

Safety and Hazards

Kallikrein inhibitors should be handled with care. Users are advised to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid ingestion and inhalation . Clinical trials have shown that certain Kallikrein inhibitors were safe and well tolerated at all studied doses in healthy volunteers .

Orientations Futures

There are several future directions for the development and use of Kallikrein inhibitors. For instance, the possibility of administering C1INH concentrate by subcutaneous infusion is under active consideration . Additionally, new drugs are being developed for the treatment of HAE attacks or for short-term or long-term prophylaxis . Harnessing controlled kinin formation is also of potential therapeutic interest .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le KKI-5 est synthétisé par un processus de synthèse peptidique. La séquence du KKI-5 correspond aux acides aminés 386-391 du kinino-gène-1 bovin, qui comprend le site protéolytique de la kallicréine . La synthèse implique l’addition progressive d’acides aminés pour former la chaîne peptidique, suivie de l’acétylation et de l’amidation pour obtenir le produit final.

Méthodes de production industrielle : La production industrielle du KKI-5 implique des techniques de synthèse peptidique en phase solide (SPPS). Cette méthode permet une production efficace et évolutive de peptides en ancrant l’acide aminé initial à une résine solide et en ajoutant séquentiellement des acides aminés protégés. Une fois la chaîne peptidique assemblée, elle est clivée de la résine et purifiée .

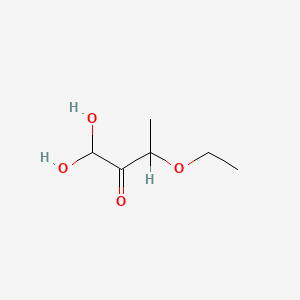

Analyse Des Réactions Chimiques

Types de réactions : Le KKI-5 subit principalement des réactions de formation et de rupture de liaisons peptidiques. Il ne participe généralement pas à des réactions d’oxydation, de réduction ou de substitution en raison de sa nature peptidique.

Réactifs et conditions courants :

Formation de liaisons peptidiques : Des réactifs tels que la N,N’-diisopropylcarbodiimide (DIC) et la N-hydroxysuccinimide (NHS) sont couramment utilisés pour le couplage des acides aminés.

Clivage de la résine : L’acide trifluoroacétique (TFA) est utilisé pour cliver le peptide du support solide.

Produits principaux : Le produit principal formé à partir de ces réactions est le peptide KKI-5 lui-même, avec la séquence Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2 .

4. Applications de recherche scientifique

Le KKI-5 a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme outil pour étudier l’inhibition de la sérine protéase et la cinétique enzymatique.

Biologie : Investigué pour son rôle dans la modulation des processus cellulaires impliquant la kallicréine et la plasmine.

Industrie : Utilisé dans le développement d’agents thérapeutiques ciblant les maladies liées aux protéases.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H55N11O9/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40)/t22-,23-,24-,25-,26-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZYLOMMGMLDHT-BIVGDOEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H55N11O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90914102 | |

| Record name | 2-{[13-(1-Acetylpyrrolidin-2-yl)-11-benzyl-8-(3-carbamimidamidopropyl)-1,4,7,10,13-pentahydroxy-5-(hydroxymethyl)-2-(propan-2-yl)-3,6,9,12-tetraazatrideca-3,6,9,12-tetraen-1-ylidene]amino}pentanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

773.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97145-43-2 | |

| Record name | KKI 5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097145432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[13-(1-Acetylpyrrolidin-2-yl)-11-benzyl-8-(3-carbamimidamidopropyl)-1,4,7,10,13-pentahydroxy-5-(hydroxymethyl)-2-(propan-2-yl)-3,6,9,12-tetraazatrideca-3,6,9,12-tetraen-1-ylidene]amino}pentanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

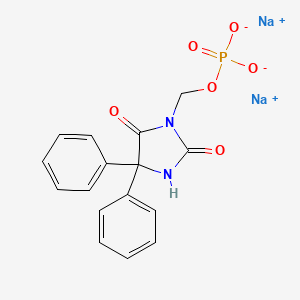

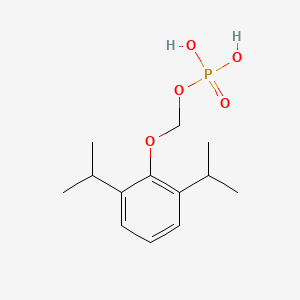

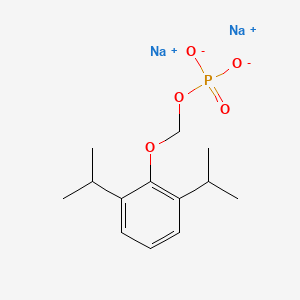

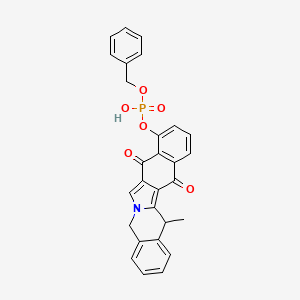

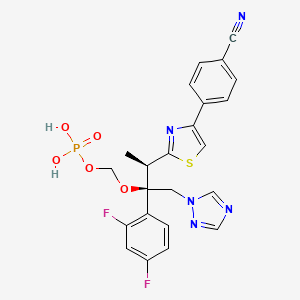

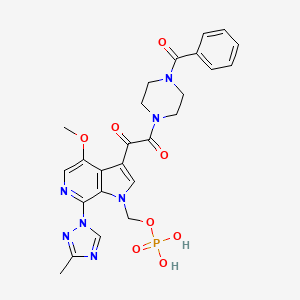

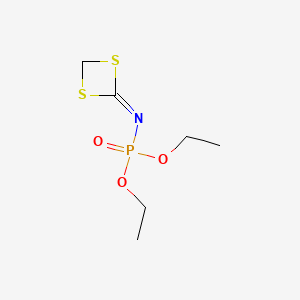

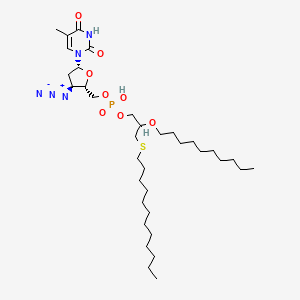

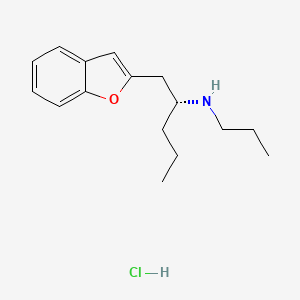

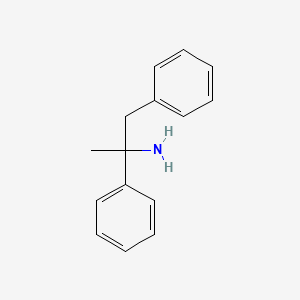

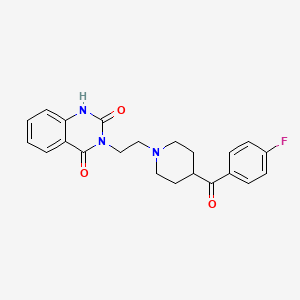

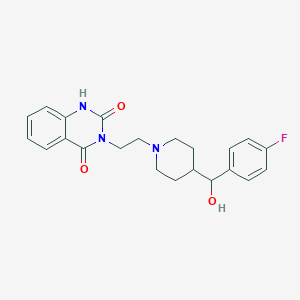

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.